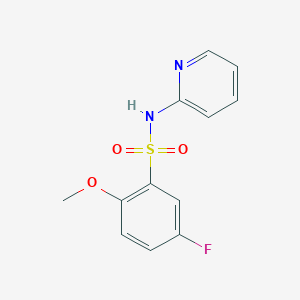
N-ethyl-N'-(2-thienylmethyl)ethanediamide
描述
N-ethyl-N'-(2-thienylmethyl)ethanediamide, commonly known as ETME, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of amides and has a molecular formula of C12H18N2S. ETME has been studied extensively for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. In
作用机制
The exact mechanism of action of ETME is not fully understood. However, it is believed to work by inhibiting the growth of fungi and bacteria. ETME has been shown to bind to metal ions, which may play a role in its antimicrobial activity. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
ETME has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. ETME has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, ETME has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using ETME in lab experiments is its unique properties. ETME has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, which make it useful in a variety of research applications. Additionally, ETME is relatively easy to synthesize and can be obtained in high purity.
One of the limitations of using ETME in lab experiments is its potential toxicity. While ETME has been shown to be relatively non-toxic, it can be harmful if ingested or inhaled. Additionally, the exact mechanism of action of ETME is not fully understood, which may make it difficult to interpret research results.
未来方向
There are many potential future directions for the study of ETME. One area of research could be the development of new metal complexes using ETME as a ligand. Additionally, ETME could be studied further for its potential use in medicinal chemistry, including the development of new drugs for the treatment of fungal and bacterial infections. ETME could also be studied for its potential use in materials science, including the development of new polymers and coatings.
Conclusion
In conclusion, N-ethyl-N'-(2-thienylmethyl)ethanediamide, or ETME, is a chemical compound that has been widely used in scientific research due to its unique properties. ETME has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. While the exact mechanism of action of ETME is not fully understood, it has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. There are many potential future directions for the study of ETME, including the development of new metal complexes and drugs for the treatment of fungal and bacterial infections.
科学研究应用
ETME has been used extensively in scientific research due to its unique properties. It has been studied for its potential use as a ligand in metal complexes, as well as for its potential use in medicinal chemistry. ETME has been shown to have antifungal and antibacterial properties and has been studied as a potential treatment for various diseases. It has also been studied for its potential use in materials science, including the development of new polymers and coatings.
属性
IUPAC Name |
N-ethyl-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-10-8(12)9(13)11-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQCGUSKKNYANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-(thiophen-2-ylmethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B4674828.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4674833.png)
![N-[4-(aminocarbonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4674850.png)
![4-[(allylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4674856.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B4674872.png)

![(4-methoxy-2-methylphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4674887.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B4674897.png)
![5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4674903.png)
![2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674907.png)
![2-[(4-methylbenzyl)thio]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4674911.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4674913.png)